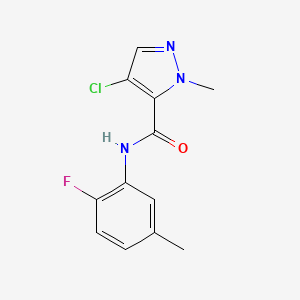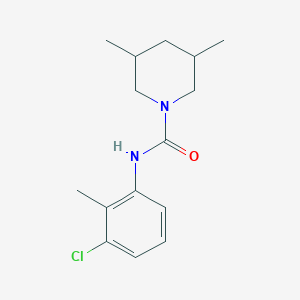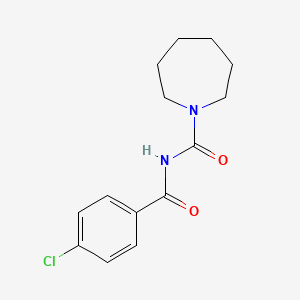amine dihydrochloride](/img/structure/B5298396.png)
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, also known as NMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. In
作用机制
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride acts as a selective agonist for TAAR1, binding to the receptor and activating downstream signaling pathways. This leads to the modulation of neurotransmitter release, particularly of dopamine and serotonin. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase the release of these neurotransmitters in certain brain regions, which may underlie its effects on behavior and addiction.
Biochemical and Physiological Effects
Studies have shown that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride can modulate a variety of biochemical and physiological processes, including neurotransmitter release, gene expression, and behavior. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase locomotor activity and reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential for addiction.
实验室实验的优点和局限性
One advantage of using [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride in lab experiments is its selectivity for TAAR1, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride is a relatively new compound and there is still much to be learned about its effects and potential uses.
未来方向
There are several future directions for research on [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, including investigating its potential use in the treatment of addiction and neuropsychiatric disorders, as well as exploring its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride and its potential for use as a tool in scientific research.
合成方法
The synthesis of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride involves the reaction of 1-naphthylmethylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the function of TAAR1. This receptor is involved in the regulation of neurotransmitter release, and has been implicated in a number of neuropsychiatric disorders such as schizophrenia and depression. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXPKOAJYTMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)


![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)

![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)
